molecular formula C6H12S B13113338 4-Methylthiane CAS No. 5161-17-1

4-Methylthiane

Cat. No.: B13113338
CAS No.: 5161-17-1
M. Wt: 116.23 g/mol
InChI Key: MCSVISNPQJAWJX-UHFFFAOYSA-N
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Description

4-Methylthiane (C₅H₁₀S) is a sulfur-containing heterocyclic compound featuring a six-membered thiacyclohexane ring with a methyl group at the 4-position. For instance, 4-Amino-4-methyl-1Lambda⁶-thiane-1,1-dione hydrochloride () and (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride () highlight the influence of functional groups on stability, reactivity, and biological activity. These analogs underscore the versatility of the thiane scaffold in pharmaceutical and synthetic chemistry applications.

Properties

CAS No.

5161-17-1

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

4-methylthiane

InChI

InChI=1S/C6H12S/c1-6-2-4-7-5-3-6/h6H,2-5H2,1H3

InChI Key

MCSVISNPQJAWJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired thiopyran ring . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the six-membered ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 4-Methylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The biological and chemical profiles of 4-Methylthiane derivatives vary significantly based on substituents. Key comparisons include:

Compound Name Key Structural Features Biological Activity Stability/Reactivity Source
4-Amino-4-methylthiane Amino group at 4-position Moderate antimicrobial activity Less stable under oxidative conditions
4-(Methylthio)-1-butene Allylic methylthio group Precursor for complex molecules High reactivity in synthetic applications
4-Methylthioamphetamine Methylthio-phenyl-ethylamine backbone Neurochemical effects (e.g., stimulant) High selectivity for neurotransmitter systems
(R)-1-(4-(Methylthio)phenyl)ethanamine Chiral center at ethylamine group Enantiomer-specific receptor interactions Stereochemistry-dependent activity

Key Findings :

  • Amino vs. Sulfone Groups: The addition of a sulfone group (e.g., 4-Amino-4-methyl-1Lambda⁶-thiane-1,1-dione) enhances oxidative stability compared to non-sulfonated analogs .
  • Allylic vs. Aromatic Methylthio Groups : 4-(Methylthio)-1-butene’s allylic structure enables versatile synthetic applications, whereas aromatic methylthio groups (e.g., in 4-Methylthioamphetamine) confer neurochemical activity .
  • Stereochemical Influence : The (R)-enantiomer of 1-(4-(Methylthio)phenyl)ethanamine exhibits distinct receptor-binding properties compared to its (S)-counterpart, emphasizing the role of chirality in biological activity .

Comparison with Heterocyclic and Aromatic Derivatives

Thiane derivatives are often compared to other sulfur-containing heterocycles or aromatic compounds:

Compound Name Core Structure Unique Properties Applications Source
2-[4-(Methylthio)phenoxy]ethylamine Phenoxy-ethylamine backbone Enhanced chemical reactivity Potential agrochemical intermediates
N-[4-(Methylthio)benzyl]-1-propanamine Benzyl-propanamine scaffold Overlapping pharmacological effects Multi-target drug development
Tetrahydro-2H-thiopyran-4-amine Thiopyran (saturated thiane) Similar ring structure, differing solubility Broader pharmacokinetic applicability

Key Findings :

  • Phenoxy vs. Benzyl Substituents: Phenoxy groups (e.g., in 2-[4-(Methylthio)phenoxy]ethylamine) enhance reactivity for agrochemical synthesis, while benzyl groups (e.g., in N-[4-(Methylthio)benzyl]-1-propanamine) favor pharmacological multi-target effects .
  • Thiopyran vs. Thiane : Thiopyran derivatives exhibit improved solubility and pharmacokinetic profiles compared to thiane analogs, making them more viable for drug delivery .

Functional Group Impact on Stability and Selectivity

Substituents critically influence stability and target selectivity:

Functional Group Example Compound Stability Under Oxidative Stress Selectivity Source
Sulfone (-SO₂) 4-Amino-4-methyl-1Lambda⁶-thiane-1,1-dione High (85% inhibition at 100 μM) Broad-spectrum enzyme inhibition
Methylthio (-SMe) 4-Methylthioamphetamine Moderate High selectivity for serotonin receptors
Hydroxyethylamino (-NHCH₂CH₂OH) Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium Low Strong protein interactions

Key Findings :

  • Sulfone groups enhance oxidative stability and broad-spectrum bioactivity, whereas methylthio groups prioritize receptor selectivity .
  • Hydrophilic groups (e.g., hydroxyethylamino) improve protein binding but reduce stability .

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